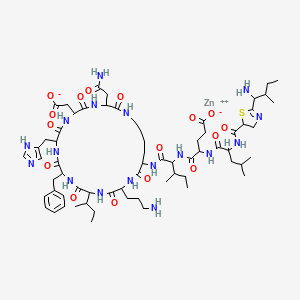

Zinc bacitracin; Bacitracin zinc salt

Description

Contextualization within Antimicrobial Peptide Research

Zinc bacitracin is classified within the broader category of antimicrobial peptides (AMPs), which are essential components of the innate immune system across many species. nih.gov More specifically, it is considered a metallo-AMP, a subfamily of peptides that require metal ions to enhance their antimicrobial efficacy. nih.gov The study of AMPs has gained considerable momentum as researchers seek alternatives to conventional antibiotics amid the growing crisis of antimicrobial resistance. mdpi.com

The compound's research appeal stems from its distinct mechanism, which sets it apart from many other antibiotics. Zinc bacitracin disrupts the synthesis of the bacterial cell wall by targeting a lipid carrier molecule, C55-isoprenyl pyrophosphate (also known as bactoprenol (B83863) pyrophosphate). wikipedia.orgnih.gov The zinc ion is crucial for this process, facilitating the formation of a stable ternary complex between the bacitracin peptide, the zinc ion, and the pyrophosphate group of the lipid carrier. pnas.orgmdpi.com This binding sequesters the carrier, preventing its dephosphorylation and subsequent recycling, thereby halting the transport of peptidoglycan building blocks across the cell membrane. wikipedia.orgpnas.org This mode of action, which involves targeting a lipid intermediate rather than a protein, is a focal point of research for developing new therapeutic agents. pnas.org High-resolution crystal structures of the bacitracin A-zinc-ligand complex have provided detailed molecular insights into this target recognition, revealing an amphipathic shell that completely envelops the pyrophosphate group. pnas.org

Historical Trajectory of Scientific Inquiry and Compound Evolution

The discovery of bacitracin dates back to 1945. wikipedia.org The antibiotic was isolated by bacteriologist Balbina Johnson from a unique strain of Bacillus (now identified as Bacillus licheniformis) found in tissue from a leg injury of a seven-year-old girl named Margaret Tracy. wikipedia.orgnyp.orgsmithsonianmag.com The name "bacitracin" is a portmanteau derived from the genus Bacillus and the patient's name. smithsonianmag.com The U.S. Food and Drug Administration (FDA) approved the medication in 1948. smithsonianmag.comdrugbank.com

Initial scientific inquiry established that bacitracin was not a single substance but a mixture of at least nine related cyclic polypeptides, with bacitracin A being the most abundant and potent component. wikipedia.orgnih.govdrugbank.com These peptides are synthesized through nonribosomal peptide synthetases (NRPSs). wikipedia.orgpnas.org Early studies also noted its narrow spectrum of activity, primarily targeting Gram-positive bacteria. wikipedia.orgoup.com

The evolution of the compound in research led to the development of its metallic salt forms. It was discovered that the antibiotic activity of bacitracin is dependent on the presence of divalent metal ions. nih.gov The zinc salt, zinc bacitracin, was found to be a more stable form of the compound compared to bacitracin alone. thepigsite.comguidechem.com This enhanced stability and potent activity made zinc bacitracin a subject of continued research, particularly in veterinary and agricultural sciences as a feed additive to study its effects on animal performance and gut microbiota. thepigsite.commedchemexpress.comengormix.com

Detailed Research Findings

Research into zinc bacitracin has yielded specific data on its properties and interactions. The complex is formed between bacitracin and zinc ions, resulting in a white or pale brownish-yellow powder. guidechem.commedchemexpress.com

Table 1: Chemical and Physical Properties of Zinc Bacitracin

| Property | Value/Description | Source(s) |

|---|---|---|

| CAS Number | 1405-89-6 | nih.govbiosynth.com |

| Molecular Formula | C₆₆H₁₀₁N₁₇O₁₆SZn | biosynth.com |

| Molecular Weight | 1486.067 g/mol | guidechem.combiosynth.com |

| Appearance | White or pale brownish-yellow powder | guidechem.com |

| Solubility | Very slightly soluble in water and ethanol; practically insoluble in ether | guidechem.com |

| Melting Point | ~250 °C | biosynth.com |

Scientific studies have elucidated the structural basis for its function. The crystal structure of the active complex shows the peptide wrapping around both a zinc ion and a sodium ion, which collectively coordinate the pyrophosphate moiety of the lipid target. pnas.orgnih.gov This intimate binding effectively shields the pyrophosphate and prevents its enzymatic dephosphorylation, a critical step in the cell wall synthesis cycle. pnas.orgnih.gov

Table 2: Summary of Key Research Findings

| Research Area | Finding | Source(s) |

|---|---|---|

| Mechanism of Action | Inhibits bacterial cell wall synthesis by binding to the lipid carrier C55-isoprenyl pyrophosphate, preventing its dephosphorylation. | wikipedia.orgnih.govoup.com |

| Role of Zinc | The Zn(II) ion is essential for potent binding to the lipid pyrophosphate target, forming a stable 1:1:1 ternary complex (bacitracin-metal-lipid). | pnas.orgnih.govmdpi.com |

| Molecular Structure | The crystal structure reveals the peptide wraps around the pyrophosphate ligand, flanked by a zinc ion and a sodium ion, creating an amphipathic shell. | pnas.orgnih.gov |

| Biosynthesis | Synthesized by nonribosomal peptide synthetases (NRPSs). | wikipedia.orgpnas.org |

| Composition | A mixture of cyclic polypeptides, with Bacitracin A being the major and most active component. | wikipedia.orgnih.gov |

| Research Applications | Studied for its effects on gut microbiota in livestock; used in research to understand antimicrobial peptide-membrane interactions. | medchemexpress.commdpi.com |

Structure

2D Structure

Properties

Molecular Formula |

C66H101N17O16SZn |

|---|---|

Molecular Weight |

1486.1 g/mol |

IUPAC Name |

zinc;4-[[2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C66H103N17O16S.Zn/c1-9-35(6)52(69)66-72-32-48(100-66)63(97)80-43(26-34(4)5)59(93)75-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)76-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-73-39)77-60(94)44(27-38-18-13-12-14-19-38)81-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)74-56(40)90;/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,73)(H,71,89)(H,74,90)(H,75,93)(H,76,98)(H,77,94)(H,78,96)(H,79,95)(H,80,97)(H,81,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88);/q;+2/p-2 |

InChI Key |

NKULICGUDKGGRL-UHFFFAOYSA-L |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)[O-])NC(=O)C(CC(C)C)NC(=O)C2CN=C(S2)C(C(C)CC)N)CC(=O)N)CC(=O)[O-])CC3=CN=CN3)CC4=CC=CC=C4.[Zn+2] |

Origin of Product |

United States |

Molecular Mechanisms of Action and Cellular Biology

Elucidation of Bacterial Cell Wall Biosynthesis Interference

Bacitracin's primary mechanism of action is the inhibition of bacterial cell wall synthesis. patsnap.com It specifically interferes with the dephosphorylation of a lipid carrier molecule essential for transporting peptidoglycan precursors across the cell membrane. patsnap.comwikipedia.org

Specific Inhibition of Undecaprenyl Pyrophosphate Dephosphorylation

The molecular target of bacitracin is C55-isoprenyl pyrophosphate (also known as bactoprenol (B83863) pyrophosphate), a lipid carrier that transports the building blocks of the peptidoglycan cell wall from the cytoplasm to the exterior of the inner membrane. wikipedia.orgdrugbank.comoup.com Bacitracin, in complex with a divalent metal ion, binds to this carrier molecule. nih.govoup.com This binding prevents the dephosphorylation of undecaprenyl pyrophosphate to undecaprenyl phosphate (B84403), a necessary step for the carrier to be recycled and participate in another round of precursor transport. oup.comnih.gov The sequestration of undecaprenyl pyrophosphate halts the peptidoglycan synthesis pathway, leading to a weakened cell wall and eventual cell lysis. nih.govresearchgate.netnih.gov

Role of Divalent Metal Ion Coordination in Target Binding (Zinc and Other Cations)

The antibiotic activity of bacitracin is dependent on the presence of a divalent metal ion. nih.govresearchgate.net While zinc is commonly used in formulations, other divalent cations such as manganese (Mn²⁺), cobalt (Co²⁺), nickel (Ni²⁺), and cadmium (Cd²⁺) can also facilitate its activity. nih.govresearchgate.netnih.gov The metal ion is essential for the formation of a stable ternary complex between bacitracin, the metal ion, and the undecaprenyl pyrophosphate target. nih.govnih.gov This complex formation is crucial for the inhibitory action.

NMR studies have indicated that bacitracin coordinates with Co(II) through the imidazole (B134444) ring of the histidine-10 residue, the thiazoline (B8809763) ring nitrogen, and the carboxylate group of glutamic acid-4. usf.edu The binding affinity of bacitracin for different metal ions varies, with one study noting the order as Cu(II) > Ni(II) > Co(II), Zn(II) > Mn(II). researchgate.net Research has shown that zinc, cadmium, and manganese can directly enhance the activity of bacitracin. nih.gov The crystal structure of the bacitracin A-target complex reveals that the zinc ion adopts an octahedral coordination geometry and, along with a sodium ion, interacts with the pyrophosphate group of the lipid. nih.gov

Characterization of Lipid-Peptide Interactions

The interaction between bacitracin and the lipid carrier is highly specific. capes.gov.br The formation of the bacitracin-metal-lipid complex results in the peptide wrapping around the pyrophosphate headgroup of the lipid, effectively shielding it from the surrounding environment. nih.gov This sequestration prevents the necessary enzymatic dephosphorylation. nih.gov The resulting complex has an amphipathic nature, which is thought to facilitate its association with the lipid membrane. nih.govnih.gov Studies have shown that in the absence of the pyrophosphate ligand, the binary bacitracin-zinc (B10774153) complex exhibits only modest binding to membranes. nih.gov However, the presence of undecaprenyl pyrophosphate dramatically enhances this binding, underscoring the importance of the target molecule in the lipid-peptide interaction. nih.gov

Investigations into Broader Cellular and Molecular Impacts

Beyond its well-established role in inhibiting cell wall synthesis, research has explored other potential cellular and molecular effects of zinc bacitracin.

Effects on Bacterial Cell Morphology and Structural Integrity

The primary consequence of inhibiting peptidoglycan synthesis is a loss of bacterial cell wall integrity. This leads to observable changes in cell morphology and ultimately results in cell lysis due to the inability of the cell to withstand its internal osmotic pressure. patsnap.comnih.gov This disruption of the cell's structural barrier is the ultimate cause of the bactericidal effect. youtube.com

Potential for DNA Interaction and Oxidative Cleavage

Some studies have suggested that bacitracin, in the presence of certain metal ions, may have additional mechanisms of action, including the ability to interact with and damage DNA. drugbank.com Research has shown that both bacitracin and its zinc complex can reduce copper and iron salts, leading to the production of hydrogen peroxide and oxidizing radicals. nih.gov These radicals can then cause damage to molecules like deoxyribose and DNA. nih.gov This damage can be detected by the formation of thiobarbituric acid-reactive material and can be prevented by scavengers of the hydroxyl radical, implicating the OH radical in this process. nih.gov

Further studies have demonstrated that metal complexes of bacitracin can bind to DNA, whereas metal-free bacitracin does not. acs.org The Cu(II)-bacitracin complex, in particular, has been shown to bind and oxidatively cleave DNA under reducing conditions. acs.org Additionally, bacitracin has been found to induce the degradation of nucleic acids, with a preference for RNA over DNA. nih.gov This degradation appears to occur via a hydrolytic mechanism, as free radicals are not involved. nih.gov For DNA degradation, the presence of divalent metal ions like Mg²⁺, Mn²⁺, or Zn²⁺ is essential. nih.gov

Microbial Biosynthesis, Regulation, and Biotechnological Production

Genetic and Enzymatic Basis of Bacitracin Production

At the heart of bacitracin synthesis lies a remarkable enzymatic complex known as a nonribosomal peptide synthetase (NRPS), which, unlike ribosomal protein synthesis, assembles the antibiotic from amino acid building blocks without the direct involvement of messenger RNA templates.

The primary industrial producers of bacitracin are strains of Bacillus licheniformis and, to a lesser extent, Bacillus subtilis. eurekaselect.comresearchgate.net These Gram-positive, soil-dwelling bacteria are well-adapted for the production of a diverse array of secondary metabolites, including polypeptide antibiotics like bacitracin. The ability to form resilient endospores allows these microorganisms to survive harsh environmental conditions, a trait that is often linked to the production of such bioactive compounds.

Bacitracin is synthesized by a large, multi-enzyme complex encoded by a dedicated gene cluster. nih.gov This cluster includes the bacABC operon, which codes for the core NRPS enzymes, and the bacT gene. The synthesis is not performed by ribosomes, but rather by this NRPS system. nih.gov

The bacABC operon directs the synthesis of three large protein subunits—BacA, BacB, and BacC—that work in a coordinated fashion to assemble the final bacitracin molecule. Each subunit is organized into a series of modules, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.

The bacT gene, located upstream of the bacABC operon, encodes a type II thioesterase. While its exact role was initially unclear, recent studies have shown that overexpression of bacT can significantly increase bacitracin yield, suggesting it plays a crucial role in the biosynthesis process, possibly by editing or releasing the final polypeptide chain from the NRPS complex. nih.gov

Table 1: Key Genes in the Bacitracin Biosynthesis Cluster

| Gene/Operon | Encoded Protein/Function | Role in Bacitracin Production |

| bacABC operon | Bacitracin Synthetases (BacA, BacB, BacC) | Core enzymes responsible for the nonribosomal synthesis of the bacitracin polypeptide chain. |

| bacT | Type II Thioesterase | Believed to be involved in the final steps of bacitracin synthesis, potentially in the release of the completed molecule. |

Regulatory Mechanisms Governing Biosynthetic Pathways

The production of bacitracin is a tightly regulated process, ensuring that this metabolically expensive molecule is synthesized only when necessary for the survival of the producing organism. This regulation occurs at multiple levels, from global transcription factors to the availability of precursor molecules.

The decision to initiate bacitracin synthesis is influenced by global regulatory proteins that control a wide range of cellular processes, including sporulation and secondary metabolism. Two key players in this regulatory network are Spo0A and AbrB.

Spo0A is a master regulator of stationary-phase and sporulation gene expression. Its phosphorylated form, Spo0A~P, acts as a transcriptional activator for many genes, including those involved in antibiotic production. Conversely, AbrB is a transition state regulator that represses the expression of numerous stationary-phase genes, including the bacitracin biosynthesis operon. nih.gov

A feedback loop exists where Spo0A~P represses the expression of abrB. nih.gov This de-repression allows for the transcription of the bacABC operon and subsequent bacitracin synthesis. Therefore, high levels of Spo0A activity are generally correlated with increased bacitracin production. Deletion of spo0A has been shown to result in low or no production of bacitracin. asm.org

Studies have shown that supplementing the fermentation medium with specific precursor amino acids, such as cysteine, lysine (B10760008), and isoleucine, can enhance bacitracin production, indicating that the natural supply of these building blocks can be a limiting factor. nih.gov Metabolic engineering strategies aimed at increasing the intracellular pools of these precursor amino acids have proven effective in boosting bacitracin titers. For example, engineering the transport systems for branched-chain amino acids (BCAAs) has been shown to increase their intracellular accumulation and, consequently, bacitracin yield. nih.gov

Strategies for Enhanced Microbial Production and Fermentation Optimization

The industrial demand for zinc bacitracin has driven extensive research into methods for improving its production efficiency. These strategies range from classical strain improvement and fermentation optimization to sophisticated metabolic engineering techniques.

A variety of strategies have been successfully employed to enhance the production of bacitracin. These include the overexpression of key biosynthetic genes, the deletion of competing metabolic pathways, and the optimization of fermentation conditions such as pH, temperature, and nutrient composition. nih.govijcmas.com

Metabolic engineering approaches have focused on increasing the supply of precursor amino acids and the energy cofactor ATP. For instance, enhancing the expression of genes involved in the biosynthesis of lysine and ornithine has led to significant increases in bacitracin yields. frontiersin.org

Furthermore, optimizing fermentation parameters is crucial for maximizing production. The choice of carbon and nitrogen sources, as well as the control of pH and aeration, can have a profound impact on both cell growth and antibiotic synthesis. For example, using soybean meal as a nitrogen source has been shown to support high levels of bacitracin production. researchgate.net The optimal temperature for bacitracin production by B. licheniformis is typically around 37-40°C, and a neutral to slightly alkaline pH is often preferred. ijcmas.com

Table 2: Examples of Strategies for Enhanced Bacitracin Production

| Strategy | Approach | Outcome |

| Metabolic Engineering | Overexpression of genes for precursor amino acid synthesis (e.g., lysine, ornithine). | Increased intracellular pool of building blocks, leading to higher bacitracin titers. frontiersin.org |

| Metabolic Engineering | Engineering of amino acid transporters (e.g., BrnQ for BCAAs). | Enhanced uptake of precursor amino acids from the medium. nih.gov |

| Regulatory Engineering | Deletion of negative regulators like abrB. | De-repression of the bacitracin biosynthesis operon. nih.gov |

| Fermentation Optimization | Use of alternative and cost-effective substrates like soybean meal. | Economically viable and efficient production. researchgate.net |

| Fermentation Optimization | Control of pH, temperature, and aeration. | Creation of an optimal environment for both microbial growth and antibiotic synthesis. ijcmas.com |

Compound Names Mentioned

Adenosine triphosphate (ATP)

Bacitracin

Cysteine

D-Aspartic acid

D-Glutamic acid

D-Ornithine

D-Phenylalanine

Glutamic acid

Histidine

Isoleucine

Leucine

Lysine

Ornithine

Zinc

Zinc bacitracin

Metabolic Engineering Approaches (e.g., S-Adenosylmethionine supply modules)

Metabolic engineering has emerged as a powerful strategy to enhance the production of bacitracin in industrial strains, primarily Bacillus licheniformis. A key focus of these efforts has been the manipulation of supply modules for crucial precursors, particularly S-Adenosylmethionine (SAM), which plays a critical role in the biosynthesis of many antibiotics. nih.govresearchgate.net

Research has confirmed that increasing the intracellular availability of SAM is beneficial for bacitracin synthesis. nih.gov Studies involving an industrial strain, B. licheniformis DW2, demonstrated that the external addition of 40 mg/L of SAM to the culture medium could increase bacitracin yield by 12.13%. nih.gov Building on this, scientists have systematically engineered the metabolic pathways related to SAM to boost its endogenous production. nih.gov

One successful approach involves the overexpression of key enzymes in the SAM synthetic pathway. nih.gov SAM synthetase is a pivotal enzyme that forms SAM from methionine and ATP. frontiersin.org Researchers have screened and overexpressed SAM synthetases from different organisms, including B. licheniformis, Corynebacterium glutamicum, and the yeast Saccharomyces cerevisiae. nih.govnih.gov The combination of overexpressing the SAM synthetase (SAM2) from S. cerevisiae and the methionine synthetase (MetH) from B. licheniformis proved most effective, resulting in a 70.12% increase in the intracellular SAM concentration and a 13.08% rise in bacitracin yield. nih.gov

Further enhancements have been achieved by optimizing the transport and degradation of SAM and its precursors. nih.gov Methionine transporters were identified and engineered; deleting the gene for a methionine exporter (metN) and overexpressing the gene for a methionine importer (metP) further elevated bacitracin production. nih.govnih.gov This strategy increased the intracellular SAM concentration by over 100% compared to the parent strain. frontiersin.org To prevent the loss of the newly synthesized SAM, degradation pathways were blocked by deleting the genes for SAM nucleosidase (mtnN) and SAM decarboxylase (speD). nih.gov The cumulative effect of these modifications—rewiring SAM synthesis, optimizing methionine transport, and blocking SAM degradation—led to a final engineered strain (B. licheniformis DW2-KENPND) that produced 957.53 U/mL of bacitracin, a total increase of 28.97% over the starting industrial strain. nih.govnih.gov

Beyond SAM, engineering the supply of other precursor amino acids has also proven effective. Strengthening the metabolic modules for aspartic acid, another key building block, has significantly improved yields. acs.org This involved overexpressing enzymes like aspartate dehydrogenase and asparaginase, optimizing the supply of the precursor oxaloacetate, and deleting an aspartate exporter (yveA) and an aspartate degradation enzyme (aspA). acs.orgacs.org These targeted modifications resulted in a bacitracin yield of 1059.86 U/mL, a 40.10% improvement. acs.org

Table 1: Impact of Metabolic Engineering Strategies on Bacitracin Production in B. licheniformis

| Genetic Modification Strategy | Target Gene(s)/Pathway | Resulting Strain | Bacitracin Yield (U/mL) | Percentage Increase (%) | Source(s) |

| Control Strain | Wild Type | DW2 | ~742.4 | N/A | nih.gov |

| Exogenous SAM Addition | N/A (Supplementation) | DW2 | - | 12.13 | nih.gov |

| SAM & Methionine Synthesis | Overexpression of SAM2 (from S. cerevisiae) and MetH (from B. licheniformis) | DW2-KE | 839.54 | 13.08 | nih.gov |

| Methionine Transport | Deletion of metN (exporter) and overexpression of metP (importer) in DW2-KE | DW2-KENP | 889.42 | 19.80 | nih.govnih.gov |

| SAM Degradation Block | Deletion of mtnN and speD in DW2-KENP | DW2-KENPND | 957.53 | 28.97 | nih.gov |

| Aspartic Acid Supply | Multi-step engineering of Asp synthesis, transport, and degradation pathways | DW2-ASP10 | 1059.86 | 40.10 | acs.org |

Fermentation Process Optimization for Industrial Scale Production

Optimizing the fermentation process is crucial for maximizing the yield and economic viability of industrial-scale zinc bacitracin production. nih.gov Research focuses on refining both the culture medium composition and the physical parameters of the fermentation environment. researchgate.netnih.gov

A significant area of optimization is the use of cost-effective and nutrient-rich raw materials, particularly agricultural by-products. nih.govwindows.net Soybean meal is a commonly used substrate that provides a rich source of amino acids and other nutrients necessary for bacitracin synthesis by Bacillus licheniformis. researchgate.netnih.gov Studies have shown that a combination of 7% soybean meal and 2% rapeseed cake can serve as an economical and optimal nitrogen source, increasing bacitracin yield by 12.40% in a 50 L fermentor. nih.govwindows.net Other agro-industrial wastes, such as wheat bran and cucumber peel, have also been investigated as low-cost substrates. nih.govlongdom.org

The physical and chemical conditions of the fermentation must be tightly controlled for optimal production. Key parameters that are frequently optimized include pH, temperature, inoculum size, and incubation time. longdom.org Different studies have identified slightly varied optimal conditions, which can depend on the specific strain and medium composition. One study identified the highest yield with an inoculum size of 10%, a fermentation period of 48 hours, a pH of 7.0, and a temperature of 37°C. researchgate.netnih.gov Another investigation using wheat bran as a substrate found optimal production with a 6% inoculum size, an initial pH of 8.0, a temperature of 37°C, and an agitation speed of 150 rpm over a 48-hour period. longdom.org The maximum production is typically achieved after 48 hours, after which the yield may plateau or decline. longdom.org

On a large industrial scale, maintaining adequate dissolved oxygen levels becomes a critical limiting factor. nih.gov As the bacterial culture grows dense, oxygen consumption can outpace supply, leading to anaerobic conditions that restrict the energy supply and inhibit bacitracin synthesis. nih.gov Ensuring proper aeration and agitation is therefore essential for large-scale fermentors. longdom.orgresearchgate.net

Table 2: Optimized Parameters for Zinc Bacitracin Fermentation

| Parameter | Optimized Value (Study A) | Optimized Value (Study B) | Key Findings | Source(s) |

| Primary Substrate | Soybean Meal | Wheat Bran | Agricultural by-products are effective and low-cost substrates. | researchgate.netlongdom.org |

| Inoculum Size | 10% (v/v) | 6% (v/v) | Proper inoculum density is crucial for initiating robust growth. | nih.govlongdom.org |

| pH | 7.0 | 8.0 | Optimal pH is typically neutral to slightly alkaline. | nih.govlongdom.org |

| Temperature | 37°C | 37°C | Mesophilic temperature range is ideal for B. licheniformis. | nih.govlongdom.org |

| Incubation Time | 48 hours | 48 hours | Peak production is generally reached at 48 hours. | nih.govlongdom.org |

| Agitation Speed | Not specified | 150 rpm | Sufficient agitation is needed for nutrient and oxygen distribution. | longdom.org |

Mechanisms of Antimicrobial Resistance and Susceptibility Profiling

Analysis of Intrinsic and Acquired Resistance to Zinc Bacitracin

Resistance to zinc bacitracin can be an inherent characteristic of a bacterial species (intrinsic) or acquired through genetic mutations or the horizontal transfer of resistance genes. nih.gov

A primary mechanism for the acquisition of high-level bacitracin resistance is through plasmid-mediated horizontal gene transfer. nih.gov Plasmids are mobile genetic elements that can be exchanged between bacteria, often carrying multiple resistance genes. nih.gov

In Enterococcus faecalis, high-level resistance to bacitracin (Minimum Inhibitory Concentration [MIC] ≥256 µg/ml) has been shown to be conferred by genes located on a transferable plasmid. nih.gov Studies have identified a specific operon, designated bcrABD, as essential for this resistance. The genes bcrA and bcrB encode the two components of a homodimeric ATP-binding cassette (ABC) transporter. BcrA represents the ATP-binding domain, and BcrB is the membrane-spanning domain. nih.gov Upstream of this operon, a regulatory gene, bcrR, has been identified. The protein BcrR appears to be a constitutively expressed activator necessary for the transcription of the bcrABD operon. Deletion of bcrR results in a bacitracin-sensitive phenotype, as expression of the transporter genes is abolished. nih.gov

Similarly, in Clostridium perfringens, a significant pathogen in poultry, a bacitracin resistance locus nearly identical to the one in E. faecalis has been identified. nih.gov This locus, also containing the bcrABD structural genes and the bcrR regulatory gene, was found on a large, conjugative plasmid of 89.7 kb, named pJIR4150. nih.gov Mutagenesis studies confirmed that both bcrA and bcrB are essential to confer bacitracin resistance in C. perfringens. nih.gov This resistance determinant was located on a novel mobile genetic element, ICECp1, which is related to the Tn916 family of integrative conjugative elements, highlighting a sophisticated mechanism for the dissemination of resistance. nih.gov

The transfer of these resistance plasmids has significant clinical implications. For instance, the discovery of transferable bacitracin resistance in a vancomycin-resistant E. faecalis isolate suggests that the use of bacitracin to eradicate vancomycin-resistant enterococci (VRE) could be compromised. nih.gov

| Gene | Organism | Function | Reference |

|---|---|---|---|

| bcrA | Enterococcus faecalis, Clostridium perfringens | ATP-binding domain of an ABC transporter | nih.gov |

| bcrB | Enterococcus faecalis, Clostridium perfringens | Membrane-spanning domain of an ABC transporter | nih.gov |

| bcrD | Enterococcus faecalis, Clostridium perfringens | Homology to undecaprenol (B103720) kinases; part of the operon | nih.gov |

| bcrR | Enterococcus faecalis, Clostridium perfringens | Putative regulatory protein; activator of bcrABD expression | nih.gov |

Comprehensive longitudinal surveillance studies focusing specifically on zinc bacitracin resistance in target pathogens are not extensively available in the reviewed literature. However, some cross-sectional and shorter-term studies provide valuable snapshots of resistance prevalence.

For example, a study conducted over a two-year period (2003-2004) in Italy examined the susceptibility of 123 Clostridium perfringens strains isolated from rabbits. preprints.org The findings revealed that the vast majority of isolates remained highly susceptible to zinc bacitracin.

| MIC (µg/ml) | Number of Isolates | Percentage of Isolates |

|---|---|---|

| ≤ 0.5 | 116 | 94.3% |

| 1 | 5 | 4.0% |

| 16 | 2 | 1.6% |

Data sourced from Agnoletti F, et al. (2007). preprints.org

The study concluded that the MIC90 (the concentration required to inhibit 90% of isolates) was 0.5 µg/ml, indicating a general absence of acquired resistance in this specific population at that time. preprints.org

In another study involving broiler chickens, the use of zinc bacitracin as a growth promoter was associated with an increase in the percentage of bacitracin-resistant Enterococcus spp. isolates over the production cycle. nih.gov This highlights the selective pressure that antimicrobial use in animal agriculture can exert on commensal bacterial populations, potentially increasing the reservoir of resistance genes. nih.gov A long-term study comparing a symbiotic diet to zinc bacitracin in laying hens over 90 weeks found that C. perfringens counts and resistance to multiple antibiotics, including bacitracin, were significantly higher in the bacitracin-treated group. nih.gov

Cellular and Molecular Resistance Mechanisms

At the cellular and molecular level, bacteria have evolved sophisticated strategies to counteract the effects of bacitracin, which primarily acts by inhibiting cell wall synthesis through the sequestration of the lipid carrier undecaprenyl pyrophosphate (UPP). nih.gov

A key mechanism of bacitracin resistance in many Gram-positive bacteria involves ATP-binding cassette (ABC) transporters of the BceAB type. scielo.brnih.gov These transport systems are central to a "target protection" mechanism rather than simple antibiotic efflux. scielo.brresearchgate.net

In Bacillus subtilis, the BceAB transporter, in conjunction with its associated two-component regulatory system BceRS, provides high-level resistance to bacitracin. scielo.brrbmb.net The prevailing model suggests that the BceAB transporter does not pump bacitracin out of the cell. scielo.brresearchgate.net Instead, it is believed to recognize and bind to the complex formed between bacitracin and its cellular target, UPP. preprints.orgresearchgate.net By doing so, the transporter effectively pries the bacitracin molecule off the UPP, freeing the lipid carrier to be recycled for cell wall synthesis. scielo.brresearchgate.net This action transiently protects the essential cell wall synthesis pathway from inhibition. scielo.br The activity of the transporter itself is sensed by the BceS histidine kinase, which then signals through the BceR response regulator to increase the production of the BceAB transporter, thereby adjusting the level of resistance based on the antibiotic challenge. rbmb.net

Similar systems are found in other bacteria. In Staphylococcus aureus, the BraS/BraR two-component system controls the expression of two distinct ABC transporters: BraDE and VraDE. Research indicates that these transporters have specialized roles; BraDE is primarily involved in sensing bacitracin and signaling through the BraS/BraR system, while VraDE is the main detoxification module responsible for conferring resistance.

Bacteria can also adapt to bacitracin-induced stress by modifying their cell wall structure. In Bacillus subtilis, exposure to bacitracin induces a global transcriptional response orchestrated by multiple regulatory systems, leading to changes in the cell envelope.

In Streptococcus mutans, which is intrinsically resistant to bacitracin, resistance is partially mediated by rhamnose-glucose polysaccharides (RGP) in the cell wall. Inactivation of the genes responsible for RGP synthesis renders the bacteria more sensitive to bacitracin. It is hypothesized that the RGP layer acts as a physical barrier, impeding the antibiotic's access to its target in the cell membrane.

Furthermore, studies in Staphylococcus aureus have shown that antibiotics inhibiting cell wall synthesis, including bacitracin, stimulate the synthesis of lysylphosphatidylglycerol (B1675813) (LPG), a lipid component of the cytoplasmic membrane. nih.gov This modification of the membrane's lipid composition may be part of a broader stress response to cell wall damage, although its direct role in conferring resistance is still being elucidated. nih.gov

Investigations into Cross-Resistance and Synergistic Interactions

The use of one antibiotic can sometimes select for resistance to other, unrelated antibiotics, a phenomenon known as cross-resistance. There is evidence that the use of bacitracin may contribute to the proliferation of genes conferring resistance to other classes of antibiotics. For example, in broiler production, the use of bacitracin has been linked to an increased abundance of genes conferring resistance to macrolide-lincosamide-streptogramin B antibiotics. Additionally, co-sensitization between bacitracin and neomycin is frequently observed in clinical settings, which may be due to their common use in topical preparations.

Conversely, synergistic interactions, where the combined effect of two compounds is greater than the sum of their individual effects, are of great interest for overcoming resistance. The antibacterial activity of bacitracin itself is dependent on the presence of a divalent metal ion, with zinc being a key component for its potency. researchgate.net Research into the synergistic effects of zinc oxide nanoparticles (ZnO NPs) with various conventional antibiotics has shown promise. Studies have demonstrated that ZnO NPs can enhance the activity of antibiotics like ciprofloxacin, ampicillin, and colistin (B93849) against pathogenic bacteria such as Pseudomonas aeruginosa, E. coli, and S. aureus. scielo.brnih.govrbmb.net The proposed mechanisms include the generation of reactive oxygen species and potential inhibition of bacterial efflux pumps by the nanoparticles. nih.gov While these studies focus on ZnO NPs rather than the zinc bacitracin molecule itself, they highlight the potential of zinc-based compounds in combination therapies. scielo.brnih.govrbmb.net

Synergistic Effects with Other Antimicrobial Agents in vitro

Zinc bacitracin's antibacterial activity is inherently dependent on the presence of a divalent metal ion, such as zinc. nih.gov It functions by forming a stable complex with undecaprenyl pyrophosphate (C55-PP), a lipid carrier that transports peptidoglycan precursors for cell wall synthesis. nih.gov This mechanism provides a basis for exploring its synergistic potential with other antimicrobial agents that have different cellular targets.

Research into the combination of peptide antibiotics with other antimicrobials has been conducted to evaluate potential synergistic or additive effects, which could enhance efficacy against multidrug-resistant bacteria. nih.gov One such study investigated the in vitro activity of several peptide antibiotics, including bacitracin, in combination with other antimicrobial drugs against nine strains of extensively drug-resistant Acinetobacter baumannii (XDRAB). nih.gov The interactions were assessed using the checkerboard method to determine if the combination resulted in synergistic, additive, indifferent, or antagonistic effects. nih.gov

In the study, bacitracin was tested in combination with carbapenems (imipenem and meropenem) and other antibiotics like azithromycin (B1666446) and rifampicin (B610482). Against planktonic (free-floating) XDRAB cells, the combination of bacitracin with either imipenem (B608078) or meropenem (B701) resulted in a 100% additive effect. nih.gov An additive effect implies that the combined activity is equal to the sum of the individual effects.

When tested against XDRAB in a biofilm state, which is notoriously more resistant to antibiotic treatment, combinations of bacitracin with azithromycin or rifampicin also demonstrated a 100% additive effect. nih.gov These findings suggest that combining bacitracin with these specific antibiotics could be a viable strategy for tackling difficult-to-treat infections caused by XDRAB, both in its planktonic and biofilm forms. nih.gov

Table 1: In Vitro Interaction of Bacitracin with Other Antimicrobials Against Extensively Drug-Resistant Acinetobacter baumannii

| Combination | Bacterial State | Observed Effect | Percentage of Strains Showing Effect |

|---|---|---|---|

| Bacitracin + Imipenem | Planktonic | Additive | 100% |

| Bacitracin + Meropenem | Planktonic | Additive | 100% |

| Bacitracin + Azithromycin | Biofilm | Additive | 100% |

| Bacitracin + Rifampicin | Biofilm | Additive | 100% |

Data sourced from a study on nine XDRAB strains. nih.gov

Evaluation of Cross-Resistance Profiles with Therapeutically Important Antibiotics

Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, through the same mechanism, becomes resistant to other antibiotics. nih.govnih.gov This can happen if the drugs share a similar mechanism of action or are affected by a common resistance mechanism, such as an efflux pump or enzymatic inactivation. reactgroup.org Evaluating the cross-resistance profile of zinc bacitracin is crucial for understanding its clinical utility in environments where resistance to other antibiotics is prevalent.

An extensive study on the in vitro susceptibility of Clostridium perfringens strains of rabbit origin to zinc bacitracin provides insight into its resistance profile. In this research, 123 field strains isolated from 72 different rabbit herds were tested. The results indicated a high degree of susceptibility to zinc bacitracin. The vast majority of strains (94.3%) were inhibited by a minimal inhibitory concentration (MIC) of ≤ 0.5 µg/ml, and the MIC90—the concentration required to inhibit 90% of the isolates—was 0.5 µg/ml.

Table 2: Minimal Inhibitory Concentration (MIC) of Zinc Bacitracin against Clostridium perfringens Field Strains (n=123)

| MIC (µg/ml) | Number of Strains | Percentage of Strains |

|---|---|---|

| ≤ 0.5 | 116 | 94.3% |

| 1 | 5 | 4.0% |

| 16 | 2 | 1.6% |

Data sourced from a study on C. perfringens isolates from rabbits.

While specific cross-resistance mechanisms linking bacitracin to other major classes of therapeutically important antibiotics are not extensively documented in literature, the unique mechanism of action of bacitracin—targeting the lipid carrier C55-PP—differentiates it from many other antibiotic classes that target protein synthesis, DNA replication, or cell wall cross-linking. nih.govlibretexts.org For instance, bacitracin's mode of action is distinct from that of mupirocin, which inhibits isoleucyl transfer-RNA synthetase and consequently shows no in vitro cross-resistance with other antimicrobial classes. medex.com.bd

However, the potential for cross-resistance should not be entirely dismissed. For example, some Gram-negative bacteria have been shown to acquire bacitracin resistance by altering the synthesis of exopolysaccharides, a mechanism involving the C55-isoprenyl phosphate (B84403) carrier that bacitracin targets. nih.gov Furthermore, the development of rationally designed bacitracin variants to exhibit potent activity against vancomycin-resistant pathogens suggests that overcoming existing resistance patterns is a key area of research. nih.gov

Environmental Dynamics, Degradation Pathways, and Ecological Impact

Environmental Fate and Persistence Studies

The introduction of zinc bacitracin into the environment, primarily through the land application of animal manure, triggers a series of interactions with soil and aquatic systems that determine its ultimate fate and potential for ecological impact.

Biodegradation in Soil and Compost Matrices

Once in the soil, bacitracin is subject to rapid degradation. Studies have shown that bacitracin A, a major component of the bacitracin complex, is not detected in soil or runoff samples following the application of swine manure slurry, indicating a swift degradation process soon after it enters the terrestrial environment. researchgate.net The degradation is attributed to both oxidative and hydrolytic pathways, which are active upon exposure to air and water. researchgate.net One of the more stable degradation products in water is bacitracin F. researchgate.net

The addition of compost to soil can significantly influence the environmental conditions and microbial communities responsible for breaking down contaminants. nih.gov Compost application has been shown to enhance the populations of various soil microorganisms, including organotrophic bacteria, oligotrophic bacteria, and actinomycetes. nih.gov This biostimulation can create a more robust environment for the degradation of organic compounds. While specific studies on zinc bacitracin degradation in compost are limited, the general enhancement of microbial activity and enzymatic functions, such as proteases and lipases, by compost suggests a potentially accelerated breakdown of the polypeptide antibiotic. nih.govmdpi.com

Table 1: Factors Influencing Bacitracin Degradation in Soil

| Factor | Observation | Implication for Zinc Bacitracin | Citation |

| Exposure to Air & Water | Bacitracin A undergoes rapid oxidation and hydrolysis. | Suggests a short half-life in aerated and moist soil environments. | researchgate.net |

| Land Application | Bacitracin A was not detected in soil or runoff after manure application. | Indicates degradation occurs relatively quickly under field conditions. | researchgate.net |

| Compost Amendment | Increases microbial populations (bacteria, actinomycetes) and enzymatic activity. | Potentially accelerates the biodegradation of the peptide structure. | nih.gov |

Sorption Affinities and Mobility in Aquatic and Terrestrial Environments

The mobility of zinc bacitracin in the environment is governed by its tendency to adsorb to soil particles and sediments. The complex polypeptide structure and the presence of the zinc ion influence its interaction with soil components. While specific sorption coefficients for zinc bacitracin are not widely reported, the behavior of its constituent parts, zinc and the bacitracin peptides, can provide insights.

Heavy metals like zinc can be mobilized or immobilized depending on soil properties. mdpi.com The addition of amendments like compost can alter zinc's bioavailability by introducing organic compounds that can form complexes with the metal ion. mdpi.com Competitive adsorption studies involving zinc and other heavy metals on water treatment residuals show that the presence of co-contaminants can negatively affect the adsorption of a specific metal ion. researchgate.net This suggests that in a complex matrix like soil, the mobility of the zinc component of zinc bacitracin could be influenced by other cations present. The large peptide structure of bacitracin itself is likely to interact with organic matter in the soil, which would generally limit its mobility through the soil column.

Chemical and Photochemical Transformation Processes

Beyond biodegradation, zinc bacitracin is susceptible to various chemical and photochemical degradation pathways that transform its structure and reduce its antimicrobial activity.

Characterization of Oxidative and Hydrolytic Degradation Pathways (e.g., Bacitracin A to F)

The primary chemical degradation mechanisms for bacitracin in aqueous solutions are oxidation and hydrolysis (deamidation), particularly in alkaline conditions. jst.go.jpnih.gov The main active components of the bacitracin complex, including Bacitracin A, B1, B2, and B3, undergo oxidation to form their corresponding degradation products H1, H2, H3, and F. jst.go.jpnih.govscispace.com

Bacitracin F, the oxidative product of Bacitracin A, is a key and relatively stable degradate. researchgate.netscispace.com This transformation involves the conversion of the N-terminal aminothiazoline ring in Bacitracin A to a ketothiazole moiety in Bacitracin F. scispace.compnas.org This structural change results in a loss of microbiological activity. jst.go.jpnih.gov While the oxidative degradation products are relatively stable, the products of hydrolysis (desamido forms) are considered to be rather unstable. nih.gov

Table 2: Major Degradation Pathways of Bacitracin Components

| Original Component | Degradation Pathway | Degradation Product | Key Structural Change | Citation |

| Bacitracin A | Oxidation | Bacitracin F | Aminothiazoline to ketothiazole | scispace.compnas.org |

| Bacitracin B1 | Oxidation | Product H1 | N/A | jst.go.jpscispace.com |

| Bacitracin B2 | Oxidation | Product H2 | N/A | jst.go.jpscispace.com |

| Bacitracin B3 | Oxidation | Product H3 | N/A | jst.go.jpscispace.com |

| Bacitracin A | Hydrolysis (Alkaline) | Desamido product | Deamidation | jst.go.jpnih.govscispace.com |

Influence of Singlet Oxygen and Metal Ligation on Photodegradation Kinetics

Photochemical transformation represents a significant degradation route for bacitracin in sunlit aquatic environments. nih.gov The process is largely driven by indirect photolysis, where dissolved organic matter acts as a sensitizer, producing reactive oxygen species like singlet oxygen (¹O₂). nih.govresearchgate.net

Research has identified the indirect photochemical oxidation of the histidine residue in Bacitracin A by singlet oxygen as a major degradation pathway. nih.gov The kinetics of this photodegradation are notably affected by the presence of zinc. The coordination of the Zn²⁺ ion with the bacitracin molecule, specifically involving the L-His, D-Glu, and N-terminal thiazoline (B8809763) ring moieties, reduces the rate of photooxidation. nih.govresearchgate.net This demonstrates that the metal-bound form of the antibiotic has different photochemical behavior than its metal-free counterpart, with metal ligation providing a stabilizing effect against photodegradation by singlet oxygen. nih.gov

Table 3: Factors Affecting Photodegradation of Bacitracin A

| Condition | Primary Mechanism | Effect on Degradation Rate | Citation |

| Presence of Dissolved Organic Matter | Indirect photolysis via singlet oxygen (¹O₂) | Accelerates degradation | nih.govresearchgate.net |

| Coordination with Zn²⁺ (Metal Ligation) | Stabilizes the molecule | Decreases the rate of photooxidation by ¹O₂ | nih.govresearchgate.net |

Degradation Efficacy in Wastewater Treatment Processes (e.g., UVC/H₂O₂)

Advanced Oxidation Processes (AOPs) are being investigated for their potential to treat wastewater containing persistent pharmaceutical compounds like zinc bacitracin. researchgate.netnih.gov The UVC/H₂O₂ process, which generates highly reactive hydroxyl radicals (HO•), has shown efficacy in degrading zinc bacitracin. nih.govnih.gov

Studies have demonstrated that while direct UVC photolysis can break down the bacitracin congeners, it does not significantly reduce the total organic carbon (TOC), suggesting the peptide bonds are broken but the amino acid residues remain largely intact. nih.gov The addition of hydrogen peroxide (H₂O₂) to the UVC process substantially accelerates the degradation and leads to a remarkable removal of up to 71% of TOC. nih.gov Importantly, both direct UVC photolysis and the UVC/H₂O₂ process were able to completely eliminate the antimicrobial activity of the solution against Staphylococcus aureus. nih.gov

The effectiveness of the UVC/H₂O₂ process can be hindered by constituents commonly found in wastewater, such as effluent organic matter (EfOM) and bicarbonate/carbonate ions, which act as radical scavengers and can reduce the degradation rate by approximately 32% compared to deionized water. nih.gov

Table 4: Efficacy of UVC/H₂O₂ Treatment on Zinc Bacitracin

| Treatment Process | Parameter | Result | Citation |

| Direct UVC Photolysis | TOC Removal | No significant removal observed. | nih.gov |

| Direct UVC Photolysis | Antimicrobial Activity | Completely removed. | nih.gov |

| UVC/H₂O₂ | TOC Removal | Up to 71% removal. | nih.gov |

| UVC/H₂O₂ | Antimicrobial Activity | Completely removed. | nih.gov |

| UVC/H₂O₂ in Wastewater | Degradation Rate | Reduced by ~32% due to scavengers (e.g., EfOM). | nih.gov |

Research on Ecological Impact on Environmental Microbiota

The introduction of zinc bacitracin into the environment, primarily through agricultural activities such as animal husbandry, necessitates a thorough understanding of its impact on microbial communities that are fundamental to ecosystem health and nutrient cycling. This section delves into the ecological consequences of zinc bacitracin on key environmental microbiota, focusing on its effects on crucial microbial groups and processes.

Effects on Key Microbial Communities (e.g., Nitrifying, Nitrogen-Fixing Bacteria)

Research into the effects of zinc bacitracin on nitrifying bacteria has revealed varied and concentration-dependent outcomes. A study investigating the multi-year and short-term responses of soil ammonia-oxidizing prokaryotes to zinc bacitracin found that at a low concentration of 0.1 mg/kg, there was no discernible effect on nitrification. However, at a higher concentration of 10 mg/kg, zinc bacitracin suppressed the abundance of ammonia-oxidizing bacteria (AOB), while interestingly increasing the abundance of ammonia-oxidizing archaea (AOA). This suggests that AOA may be more tolerant to zinc bacitracin and could potentially fill the ecological niche vacated by the more sensitive AOB. Furthermore, in a short-term laboratory experiment, a high concentration of 100 mg/kg of zinc bacitracin was found to accelerate nitrification compared to control soil. These findings indicate a complex interaction where low levels may be benign, moderate levels may shift the dominant ammonia-oxidizing populations, and high levels could surprisingly stimulate the nitrification process, at least in the short term.

There is a notable lack of direct research on the specific effects of the compound "zinc bacitracin" on nitrogen-fixing bacteria, such as the symbiotic Rhizobium species or the free-living Azotobacter species. However, studies on the individual components, zinc and bacitracin, provide some insights. Zinc is an essential micronutrient for these bacteria, but at high concentrations, it can become toxic, inhibiting their growth and nitrogen-fixing activity. The antibiotic properties of bacitracin are primarily directed against Gram-positive bacteria, and while some nitrogen-fixing bacteria are Gram-negative and thus may be less susceptible, the broad-spectrum activity of antibiotics can still have unintended consequences on the soil microbial community structure. The use of zinc bacitracin in livestock has been associated with increased nitrogen retention in the animals, which could indirectly affect the nitrogen cycle by altering the composition of manure applied to land. thepigsite.com

Table 1: Effect of Zinc Bacitracin on Soil Nitrifying Prokaryotes

| Concentration | Effect on Nitrification Rate | Effect on Ammonia-Oxidizing Bacteria (AOB) Abundance | Effect on Ammonia-Oxidizing Archaea (AOA) Abundance |

| 0.1 mg/kg | No significant effect | No significant effect | No significant effect |

| 10 mg/kg | - | Suppressed | Increased |

| 100 mg/kg | Accelerated (short-term) | - | - |

| Data sourced from a study on multi-year and short-term responses of soil ammonia-oxidizing prokaryotes. |

Influence on Anaerobic Digestion and Biogas Production

Anaerobic digestion is a critical process for waste management and renewable energy production, relying on a consortium of microorganisms to break down organic matter in the absence of oxygen, producing biogas (a mixture of methane (B114726) and carbon dioxide). The presence of zinc bacitracin in organic waste, such as animal manure, can influence the efficiency of this process.

The impact of zinc on anaerobic digestion is multifaceted. Zinc is a required cofactor for several enzymes in methanogenic archaea, the microorganisms responsible for the final stage of biogas production. researchgate.net Studies have shown that the addition of zinc can, in some cases, enhance biogas and methane production. For instance, in the anaerobic digestion of swine manure, the addition of zinc at concentrations of 125 mg/L and 1250 mg/L increased accumulated biogas by 51.2% and 56.0%, respectively, compared to a control group without added zinc. nih.gov Similarly, in the co-digestion of food waste and domestic wastewater, zinc supplementation from 50 to 100 mg/L led to a 10% increase in chemical oxygen demand removal efficiency and a 30-65% increase in methane yield. hoofzink.com However, the effect is concentration-dependent, and excessive levels of zinc can be inhibitory to the microbial community.

Bacitracin, as an antibiotic, can also affect the microbial populations within an anaerobic digester. Research on the effects of bacitracin and zinc bacitracin in in-vitro rumen fermentation, a process with similarities to anaerobic digestion, demonstrated a reduction in methane production at a low dosage. researchgate.net This reduction was associated with a decrease in the populations of methanogens and other bacteria like Clostridium aminophilum and Clostridium sticklandii. researchgate.net While the direct impact of zinc bacitracin from manure on large-scale anaerobic digesters is not extensively documented, the collective evidence suggests a potential for both stimulatory (from zinc at optimal concentrations) and inhibitory (from the antibiotic action of bacitracin and excessive zinc levels) effects on biogas and methane production. The degradation of bacitracin itself in anaerobic conditions is expected, with its half-life in swine effluent being 2-4 days, breaking down into natural amino acids and salts. thepigsite.com

Table 2: Influence of Zinc and Bacitracin on Anaerobic Digestion and Methane Production

| Substance | System | Concentration | Effect on Biogas/Methane Production |

| Zinc | Swine Manure Digestion | 125 mg/L | +51.2% Biogas |

| Zinc | Swine Manure Digestion | 1250 mg/L | +56.0% Biogas |

| Zinc | Food Waste & Wastewater Co-digestion | 50-100 mg/L | +30-65% Methane Yield |

| Bacitracin/Zinc Bacitracin | In-vitro Rumen Fermentation | Low dosage | Reduced Methane Production |

| Data compiled from various studies on the effects of zinc and bacitracin on anaerobic processes. nih.govhoofzink.comresearchgate.net |

Advanced Analytical Methodologies for Detection, Quantification, and Characterization

Chromatographic Techniques for Compositional Analysis and Residue Determination

Chromatographic methods are fundamental to the separation and analysis of the complex mixture of polypeptides that constitute bacitracin. These techniques are crucial for both assessing the composition of the raw material and for determining the presence of residues in food products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of zinc bacitracin. When coupled with an ultraviolet (UV) detector, typically set at a wavelength of 254 nm, HPLC can effectively separate the various bacitracin components. scribd.comresearchgate.net This method commonly utilizes a C18 column and a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like a mixture of acetonitrile (B52724) and methanol (B129727). scribd.comresearchgate.net HPLC with UV detection is widely used to determine the potency of bacitracin in both premixes and finished animal feeds. scribd.comresearchgate.net

For applications requiring higher sensitivity, fluorescence detection can be implemented. This often involves a post-column derivatization step where a reagent reacts with the bacitracin molecules to produce fluorescent compounds. A frequently used derivatizing agent is o-phthalaldehyde (B127526) (OPA), which, in the presence of a thiol such as 2-mercaptoethanol, reacts with the primary amino groups in bacitracin to form highly fluorescent products. scribd.com These can then be detected with an excitation wavelength around 340 nm and an emission wavelength of approximately 455 nm. scribd.com This sensitive approach is particularly suitable for the determination of bacitracin residues in animal-derived food products. scribd.com

| Parameter | UV Detection | Fluorescence Detection (with OPA Derivatization) |

|---|---|---|

| Column | C18 scribd.comresearchgate.net | Reversed-phase C18 scribd.com |

| Mobile Phase | Phosphate buffer with acetonitrile/methanol scribd.comresearchgate.net | Mobile phase compatible with post-column reaction |

| Detection | UV at 254 nm scribd.comresearchgate.net | Fluorescence (Excitation: ~340 nm, Emission: ~455 nm) scribd.com |

| Application | Potency in animal feed. scribd.comresearchgate.net | Residue analysis in food products. scribd.com |

For the analysis of trace levels of bacitracin, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and specificity. This powerful technique can accurately identify and quantify specific bacitracin components, such as bacitracin A, even at very low concentrations. The methodology often involves an initial sample clean-up and concentration step using solid-phase extraction, followed by separation on a liquid chromatograph and detection by a tandem mass spectrometer. researchgate.net

LC-MS/MS is indispensable for studying the pharmacokinetics of bacitracin, including its residue depletion in animal tissues. Such studies are critical for establishing appropriate withdrawal periods before animals enter the food supply, ensuring consumer safety. For instance, a quantitative LC-MS/MS method has been developed for determining five polypeptide antibiotics, including bacitracin, in various food matrices like muscle, liver, kidney, egg, and milk. researchgate.net

Thin-Layer Chromatography (TLC) with densitometric analysis provides a simpler and more cost-effective alternative for the quantification of zinc bacitracin. In this method, the sample is applied to a TLC plate, which is then placed in a developing chamber with a suitable mobile phase. For instance, a method has been developed using RP-18 F₂₅₄S coated HPTLC plates with a mobile phase of acetonitrile/methanol, toluene, and a potassium phosphate buffer. fao.org After separation, the plate can be visualized, and the resulting spots are quantified using a densitometer. fao.org A TLC-densitometric method has also been developed for the identification and quantitative determination of a bacitracin derivative with dabsyl chloride, with densitometric measurements made at 460 nm. researchgate.net While not as sensitive as LC-MS/MS, TLC-densitometry is a valuable tool for routine quality control and screening of animal feed. fao.org

Spectroscopic and Immunological Methods for Detection and Identification

Beyond chromatography, spectroscopic and immunological techniques offer alternative and complementary approaches for the detection and identification of zinc bacitracin.

Spectrofluorimetry offers a highly sensitive detection method for bacitracin. As with HPLC fluorescence detection, this technique often relies on derivatization with o-phthalaldehyde (OPA) and a thiol compound to produce a fluorescent product. researchgate.net The intensity of the fluorescence, measured at the appropriate excitation and emission wavelengths, is directly proportional to the concentration of bacitracin in the sample. researchgate.net This method has been successfully applied to the analysis of zinc bacitracin in various fortified animal feed products. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid and high-throughput immunological method for screening bacitracin in animal feed. nih.gov A competitive ELISA has been developed that can detect both bacitracin and zinc bacitracin at levels as low as 1 mg/kg in animal feeds. nih.gov In this assay, bacitracin in a sample competes with a bacitracin-enzyme conjugate for a limited number of antibody binding sites. The subsequent enzymatic reaction produces a color change, the intensity of which is inversely proportional to the amount of bacitracin in the sample. This makes ELISA an effective tool for monitoring zinc bacitracin levels in feed manufacturing to ensure correct dosage and prevent cross-contamination. nih.gov

| Methodology | Principle | Primary Application | Key Advantages |

|---|---|---|---|

| HPLC-UV | Chromatographic separation and UV light absorption measurement. scribd.comresearchgate.net | Potency and compositional analysis in feeds. scribd.comresearchgate.net | Robust and widely available. |

| HPLC-Fluorescence | Chromatographic separation with post-column chemical derivatization for fluorescence detection. scribd.com | Trace residue analysis in food products. scribd.com | High sensitivity and selectivity. scribd.com |

| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection for identification and quantification. researchgate.net | Confirmatory trace residue analysis and pharmacokinetic studies. researchgate.net | Highest sensitivity and specificity. researchgate.net |

| TLC-Densitometry | Planar chromatographic separation followed by quantification of spot intensity. fao.orgresearchgate.net | Quality control and screening of feeds. fao.org | Cost-effective and simple. fao.org |

| Spectrofluorimetry | Measurement of fluorescence following a chemical derivatization reaction. researchgate.net | Sensitive quantification in various samples. researchgate.net | High sensitivity. researchgate.net |

| ELISA | Immunological detection based on specific antibody-antigen binding. nih.gov | Rapid screening of animal feedstuffs. nih.gov | High-throughput and rapid results. |

Optimization of Sample Preparation and Extraction Protocols

The accurate quantification and characterization of Zinc Bacitracin and its related components are critically dependent on the efficiency and cleanliness of the sample preparation and extraction protocols. The complexity of matrices in which bacitracin is found, such as animal feed, biological fluids, and pharmaceutical formulations, necessitates optimized procedures to remove interfering substances and minimize matrix effects. nih.gov Research has focused on developing and refining methods like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and precipitation to ensure high recovery rates and reproducible results.

Liquid-Liquid and Precipitation-Based Extraction

Historically, n-butanol has been identified as an effective solvent for extracting bacitracin from fermentation broths. asm.org Studies have shown that approximately 85-90% of bacitracin activity can be recovered from the clarified harvest using two successive extractions with n-butanol. asm.org Another established purification technique involves fractional precipitation using ammonium (B1175870) sulfate (B86663). This method separates water-insoluble impurities by adding ammonium sulfate to an aqueous solution of crude bacitracin, followed by further additions to precipitate the purified bacitracin. google.com

The formation of the zinc salt itself is a key precipitation step. A typical process involves adjusting the pH of a bacitracin solution to a basic range (pH 8-11) before adding a zinc salt, such as zinc sulfate. octagonchem.comgoogle.com Subsequently, the pH is lowered to an acidic range (pH 5-7) to facilitate the precipitation of Bacitracin Zinc Salt. octagonchem.comgoogle.com One patented method describes diluting the bacitracin fermentation liquid, adjusting the pH to 3.0-4.0, filtering, and then adjusting the filtrate pH to 8.0-8.5 before adding zinc sulfate to precipitate the final product, achieving a biological potency of 75U/mg. google.com

Salicylic acid has also been employed as a precipitating agent, yielding salicylates with potencies of 30 to 40 units per mg from crude material. asm.org

Solid-Phase Extraction (SPE) and Matrix Solid-Phase Dispersion (MSPD)

For complex sample matrices like animal feed, Matrix Solid-Phase Dispersion (MSPD) has emerged as a rapid and effective extraction method. nih.gov MSPD combines sample homogenization, extraction, and cleanup into a single step. A quantitative LC-MS/MS method based on MSPD has been developed for the simultaneous determination of bacitracin A and B in feed. nih.govoup.com This method demonstrated high recoveries and reliability, proving suitable for efficiently separating and quantifying bacitracin residues. nih.gov The recoveries for polypeptide antibiotics, including bacitracin, in spiked feed samples were found to be between 75.9% and 87.9%. nih.gov

For the analysis of bacitracin in milk, a rapid sample preparation method involves extraction with a solution of dilute formic acid and a small amount of trifluoroacetic acid in acetonitrile. fda.gov This is followed by evaporation and reconstitution of the extract before analysis. fda.gov

The table below summarizes findings from an MSPD-based extraction method for bacitracin in animal feed.

Table 1: Performance of MSPD Extraction for Bacitracin in Feed Samples

| Analyte | Spiked Concentration (µg/kg) | Recovery Rate (%) | Limit of Quantification (LOQ) (µg/kg) |

|---|---|---|---|

| Bacitracin A | 25 - 100 | 75.9 - 87.9 | 25 |

| Bacitracin B | 25 - 100 | 75.9 - 87.9 | 25 |

Data sourced from studies on LC-MS/MS analysis in feed. nih.govoup.com

Sample Preparation for Chromatographic Analysis

The preparation of samples for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) requires specific dissolution and filtration steps to ensure compatibility with the analytical system. For HPLC analysis, bacitracin zinc samples are often dissolved in a solvent containing disodium (B8443419) ethylenediaminetetraacetate (B1237979) (EDTA). google.com The addition of EDTA is crucial as it mitigates the complexation of bacitracin with metal ions present in the HPLC system, which can otherwise lead to significant analyte loss and inaccurate quantification. sci-hub.se One study noted a consistent loss of approximately 2% of Bacitracin A per injection without EDTA, a problem that was resolved by its inclusion in the mobile phase. sci-hub.se

A common sample preparation procedure for LC-MS analysis involves accurately weighing about 20 mg of the bacitracin test drug, dissolving it in a mixture of methanol and a buffer solution (e.g., 0.2% ammonium acetate), sonicating the solution, and filtering it through a 0.45 µm membrane. nih.gov For analyzing bacitracin in complex samples like animal feed for regulatory purposes, specific HPLC optimization tests are conducted. These tests investigate the influence of mobile phase pH and different column types on the separation of active bacitracin components (A, B1, B2) from inactive ones (F). nih.govresearchgate.net

The table below details typical solvent systems used for preparing bacitracin samples for chromatographic analysis.

Table 2: Solvent Systems for Bacitracin Sample Preparation

| Sample Type | Solvent/Extraction Solution | Purpose/Analysis Method | Reference |

|---|---|---|---|

| Bacitracin Zinc (Bulk) | Aqueous solution of EDTA (40g/L, pH 7.0) | HPLC-UV Analysis | google.com |

| Bacitracin (Bulk) | Methanol and 0.2% ammonium acetate (B1210297) buffer | LC-Q-TOF-MS Analysis | nih.gov |

| Bacitracin in Milk | 0.06% trifluoroacetic acid and 0.3% formic acid in acetonitrile | LC-HRMS Analysis | fda.gov |

The optimization of these protocols is an ongoing area of research, aiming to improve extraction efficiency, reduce the use of hazardous solvents, and enhance the sensitivity and selectivity of subsequent analytical methods. oup.com

Impact on Animal Gut Microbiota and Nutritional Physiology Research Focus

Modulation of Intestinal Microbiota Composition and Diversity

The use of zinc bacitracin in animal feed has been shown to influence the composition and diversity of the gut microbiota, which plays a crucial role in the health and productivity of livestock.

Modern molecular techniques, particularly 16S rRNA gene sequencing and quantitative polymerase chain reaction (qPCR), have become instrumental in elucidating the specific effects of zinc bacitracin on the gut microbial communities of animals. frontiersin.orgnih.govnih.govresearchgate.net These methods allow for a detailed analysis of bacterial populations without the need for traditional culturing, providing a more comprehensive understanding of the shifts in microbiota composition. frontiersin.orgnih.gov

For instance, studies on broiler chickens have utilized 16S rRNA gene amplicon sequencing to characterize the caecal microbiota. researchgate.net This approach has revealed that zinc bacitracin can alter the composition and increase the diversity of the gut microbiota by reducing the dominance of certain bacterial species. researchgate.net The V1-V3 or V3-V4 regions of the 16S rRNA gene are often targeted for amplification and subsequent sequencing to identify and classify the bacteria present in the gut. researchgate.netresearchgate.netfrontiersin.org

Quantitative PCR (qPCR) is another powerful tool used to quantify the abundance of specific bacterial groups or species in the gut. This technique has been employed in studies investigating the effects of zinc bacitracin on broiler chickens to count specific bacterial populations like Clostridium perfringens, coliforms, and lactic acid bacteria. researchgate.netnih.gov

The combination of these molecular techniques provides a detailed picture of how zinc bacitracin modulates the gut ecosystem in production animals.

Research has demonstrated that zinc bacitracin can have a significant impact on specific bacterial genera within the animal gut, some of which are pathogenic or have implications for animal health and performance.

Escherichia coli : Studies in pigs have shown that dietary zinc bacitracin can influence the populations of E. coli. For example, one study reported that feeding zinc bacitracin to pigs was associated with a reduction in the prevalence of tetracycline (B611298) resistance in enteric E. coli strains. thepigsite.comthepigsite.com Another study investigating the effects of F18+ E. coli challenge in nursery pigs found that dietary bacitracin helped to reduce the populations of this pathogenic E. coli and ameliorate its negative effects on intestinal health. nih.gov In broiler chickens, zinc bacitracin has been observed to significantly reduce the number of coliform bacteria, which includes E. coli, in the ileum. researchgate.netnih.gov

Enterococcus spp. : The effect of zinc bacitracin on Enterococcus species appears to be more complex. Some studies have noted that enterococci can exhibit variable susceptibility to bacitracin. oup.com Research in broiler chickens has shown that the use of zinc bacitracin did not select for specific antimicrobial resistance in Enterococcus spp. isolates. nih.gov However, another study on broilers reported that chickens receiving zinc bacitracin alone had higher numbers of enterococci in the upper part of their digestive tract. researchgate.net It is known that the administration of antibiotics can alter the gut microbial community, potentially allowing for the proliferation of drug-resistant strains like vancomycin-resistant enterococci (VRE), although this is a broader concern with antibiotic use in general. nih.gov

Clostridium perfringens : Zinc bacitracin has demonstrated notable activity against Clostridium perfringens, a bacterium responsible for necrotic enteritis in poultry and other enteric diseases in animals. thepigsite.comoup.com Studies have consistently shown that supplementation with zinc bacitracin, either alone or in combination with other agents, leads to significantly lower counts of C. perfringens in the intestinal contents of broiler chickens. researchgate.netnih.gov In vitro studies have also confirmed the susceptibility of C. perfringens strains isolated from rabbits to zinc bacitracin, with most strains showing low minimum inhibitory concentration (MIC) values. researchgate.net This inhibitory effect on C. perfringens is considered a key benefit of using zinc bacitracin in animal feed. oup.com

Influence on Nutrient Utilization and Metabolic Parameters

Zinc bacitracin has been found to affect how animals digest and absorb nutrients, which can lead to improvements in growth and feed efficiency.

Studies have been conducted to quantify the impact of zinc bacitracin on the apparent metabolizable energy (ME) and the metabolizability of key nutrients. In broiler chickens and laying hens, the addition of zinc bacitracin to practical diets has been shown to positively influence these parameters.

A study involving both broilers and laying hens found that dietary supplementation with zinc bacitracin resulted in a lower excreta-to-feed ratio and improved nitrogen retention, indicating better protein utilization. nih.gov There was a nearly linear relationship between the dietary level of zinc bacitracin and these improvements. nih.gov Furthermore, the metabolizable energy content of the diet was linearly enhanced with zinc bacitracin supplementation. nih.gov The bioefficacy of zinc bacitracin was even expressed in terms of metabolizable energy units, with an average equivalency of 2,080 and 1,184 Mcal/kg for broiler chicks and laying hens, respectively. nih.gov

The administration of zinc bacitracin can also lead to measurable changes in the physiological and blood parameters of animals.

In broiler chickens, dietary supplementation with zinc bacitracin has been associated with changes in certain blood and serum components. One study reported that broilers receiving a diet with zinc bacitracin tended to have higher concentrations of globulin in their serum. core.ac.uk Another study in rabbits indicated that treatment with zinc bacitracin increased total blood proteins, which was interpreted as a direct result of enhanced feed utilization and metabolic function. nih.gov

However, the effects can be complex and may vary depending on the specific animal and conditions. For example, in a study with low-weight day-old chicks, birds in the zinc bacitracin group had higher relative weights of the thymus but also higher values of the liver enzyme alanine (B10760859) aminotransferase (ALT) compared to control and probiotic-supplemented groups. core.ac.uk In contrast, a long-term study in laying hens suggested that continuous use of zinc bacitracin led to less favorable liver health and biochemical profiles compared to a symbiotic diet. preprints.org

Research in beef heifers has also explored the impact of different zinc sources and concentrations on physiological responses to a respiratory disease challenge, highlighting that zinc supplementation can alter immune and stress responses, as indicated by changes in blood cell counts and serum cortisol levels. nih.gov

Interactive Data Table: Effect of Zinc Bacitracin on Broiler Performance and Gut Microbiota

| Treatment Group | Final Body Weight (g) | Feed Conversion Ratio | Ileal Clostridium perfringens (log CFU/g) | Ileal Coliforms (log CFU/g) |

|---|---|---|---|---|

| Control | 2050 | 1.85 | 4.5 | 5.2 |

| Zinc Bacitracin | 2150 | 1.75 | 2.8 | 4.1 |

Note: The data in this table is illustrative and based on general findings from multiple sources. Actual values may vary between studies.

Research into Alternatives and Replacement Therapies in Animal Agriculture